molecular formula C12H12N2O3 B1309819 [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid CAS No. 957490-48-1

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid

Cat. No.: B1309819
CAS No.: 957490-48-1
M. Wt: 232.23 g/mol
InChI Key: CXJNSEPTHUTCMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid typically involves the following steps:

Chemical Reactions Analysis

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. Major products formed from these reactions include hydroxylated derivatives, reduced pyrazoline compounds, and substituted pyrazoles .

Scientific Research Applications

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJNSEPTHUTCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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